N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Mechanism of Action
Target of Action
Compounds with similar structures, such as aminothiazole-linked metal chelates, have shown strong antimicrobial action against gram-positive micrococcus luteus and gram-negative escherichia coli . Therefore, it is plausible that this compound may also target similar microbial species.
Mode of Action
Based on the antimicrobial activity of similar compounds, it can be inferred that this compound might interact with microbial cells, leading to their inhibition or destruction .
Biochemical Pathways
This inhibition is achieved through the action on cyclo-oxygenase and 5-lipoxygenase pathways .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may have good bioavailability and can be distributed throughout the body .
Result of Action
Similar compounds have shown significant anti-inflammatory and analgesic activities . They have also shown low ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard drugs .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of similar compounds .
Preparation Methods
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzothiazole core: This is achieved through the cyclization of 2-aminothiophenol with ethyl bromoacetate in the presence of a base.
Introduction of the furo[3,2-b]pyridine moiety: This involves the reaction of the benzothiazole intermediate with 2-chloro-5-methylfuro[3,2-b]pyridine under basic conditions.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has been studied for various scientific research applications:
Comparison with Similar Compounds
Similar compounds to N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide include other benzothiazole derivatives such as:
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Known for its anti-inflammatory and analgesic activities.
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: Exhibits significant COX-1 and COX-2 inhibitory activities.
N-(thiazol-2-yl)benzenesulfonamides: Demonstrates potent antibacterial activity.
The uniqueness of this compound lies in its combined antimicrobial and anticancer properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-3-23-11-5-6-12-16(8-11)25-18(20-12)21-17(22)15-9-13-14(24-15)7-4-10(2)19-13/h4-9H,3H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYKTLBBXGZIOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(O3)C=CC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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